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Compound of Interest

Compound Name: 3-Chloromethcathinone

Cat. No.: B1649792

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a novel
psychoactive substance.[1] As with many designer drugs, the rapid identification and structural
confirmation of 3-CMC in seized materials or for research purposes are crucial. This application
note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy,
Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy. The presented data and methodologies are intended to serve as a
comprehensive guide for the unambiguous structural confirmation of 3-CMC.

Chemical Structure:

IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one[2]

CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCI salt)[2]

Molecular Formula: C10H12CINO[2]

Molar Mass: 197.66 g/mol (free base)[2]
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Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Chloromethcathinone.

Table 1: 1H NMR Spectroscopic Data for 3-Chloromethcathinone (HCI salt) in DMSO-de

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

9.75 br s 1H NH

9.25 br s 1H NH

8.10-7.70 m 4H Aromatic CH

5.22 q 1H CH-CHs

2.58 S 3H N-CHs

1.46 d 3H CH-CHs

Data sourced from SWGDRUG Monograph.[2]

Table 2: 13C NMR Spectroscopic Data for 3-Chloromethcathinone
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Chemical Shift (ppm) Assighment
~195 C=0 (Ketone)
~138 Aromatic C-Cl
~134 Aromatic C
~131 Aromatic CH
~129 Aromatic CH
~128 Aromatic CH
~127 Aromatic CH
~59 CH-NH

~30 N-CHs

~16 CH-CHs

Note: Experimentally determined *3C NMR data for 3-CMC is not widely available in the public
domain. The assignments are predicted based on typical chemical shifts for similar structures.

[3]

Table 3: GC-MS Fragmentation Data for 3-Chloromethcathinone

Mass-to-Charge Ratio

(miz) Relative Abundance Assignment

58 High [CsHsN]*

111 Medium [CeHaCI]*

139 Medium [C7H4CIO]*

166 Low [M-C2HsN]*

182 Low [M-CHs]*

197 Low (or absent) [M]* (Molecular lon)
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Data represents the electron ionization (EI) mass spectrum.[2]

Table 4: FT-IR Spectroscopic Data for 3-Chloromethcathinone (HCI salt)

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~3000-2700 Broad, Strong N-H stretch (amine salt)
~1690 Strong C=0 stretch (ketone)
~1590, 1470, 1420 Medium-Strong C=C stretch (aromatic)
~1220 Medium C-N stretch

C-H bend (aromatic, meta-
~880, 790, 700 Strong o

substitution)
~740 Strong C-Cl stretch

Note: The provided data is interpreted from the spectrum available in the SWGDRUG
monograph and typical infrared absorption frequencies.[2]

Table 5: UV-Vis Spectroscopic Data for 3-Chloromethcathinone

Amax (nm) Solvent

Not Determined Methanol

Note: Specific UV-Vis absorption maxima for 3-CMC are not readily available in the literature.
However, substituted cathinones typically exhibit absorption in the range of 240-280 nm due to
the substituted aromatic ring.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 3-CMC, confirming
the presence and connectivity of protons and carbons.
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Instrumentation: 400 MHz NMR Spectrometer

Protocol:

e Sample Preparation:

o Accurately weigh approximately 10-15 mg of 3-Chloromethcathinone HCI.

o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:

o Pulse Program: Standard 90° pulse.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

o Relaxation Delay: 5 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse program.

[¢]

Spectral Width: 0 to 220 ppm.

o

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

[e]

Relaxation Delay: 2 seconds.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the resulting spectrum.
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o Calibrate the spectrum using the TMS signal at O ppm.
o Integrate the peaks in the *H NMR spectrum.

o Assign the peaks based on their chemical shift, multiplicity, and integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass
spectrum for identification and structural confirmation.

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).
Protocol:
e Sample Preparation:

o Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform.
For the HCI salt, a base extraction into an organic solvent is recommended.

e GC Conditions:

[¢]

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 pm.

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

[¢]

[e]

Injector Temperature: 280 °C.

o

Injection Mode: Split (e.g., 25:1 ratio), 1 pL injection volume.

[¢]

Oven Temperature Program:

= [nitial temperature: 100 °C, hold for 1 minute.

= Ramp: 12 °C/min to 280 °C.

» Final hold: 9 minutes at 280 °C.

e MS Conditions:
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[e]

lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Scan Range: 30-550 amu.

[¢]

MS Source Temperature: 230 °C.

[e]

MS Quadrupole Temperature: 150 °C.

[e]

Transfer Line Temperature: 280 °C.

o Data Analysis:
o lIdentify the peak corresponding to 3-CMC in the total ion chromatogram.

o Analyze the mass spectrum of the peak and compare the fragmentation pattern with the
data in Table 3 and reference spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the 3-CMC molecule.

Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR)
attachment.

Protocol:
e Sample Preparation:

o Place a small amount of the solid 3-Chloromethcathinone HCI powder directly onto the
diamond ATR crystal.

e FT-IR Acquisition:
o Scan Range: 4000-400 cm~2.
o Resolution: 4 cm~1.

o Number of Scans: 32.
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o Collect a background spectrum of the clean ATR crystal before analyzing the sample.

o Data Analysis:
o Obtain the absorbance spectrum of the sample.

o ldentify and assign the characteristic absorption bands corresponding to the functional
groups of 3-CMC (e.g., C=0, N-H, C=C aromatic, C-ClI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of 3-CMC.
Instrumentation: UV-Vis Spectrophotometer.

Protocol:

e Sample Preparation:

o Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol
or ethanol. The concentration should be adjusted to yield an absorbance value between
0.1 and 1.0.

o UV-Vis Acquisition:
o Scan Range: 200-400 nm.

o Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample
solution.

o Record the absorbance spectrum.
o Data Analysis:

o Identify the wavelength(s) of maximum absorbance (Amax).

Visualizations
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Caption: Experimental workflow for the structural confirmation of 3-CMC.

Caption: Chemical structure of 3-Chloromethcathinone (3-CMC).

Conclusion

The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable
means for the structural confirmation of 3-Chloromethcathinone. While UV-Vis spectroscopy
can offer complementary information, its utility for definitive identification is limited. The
protocols and data presented in this application note serve as a valuable resource for forensic
laboratories, research institutions, and professionals involved in the analysis of novel
psychoactive substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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